2-Amino-5-chlorobenzoic acid

Coordination Chemistry DFT Analysis Lanthanide Complexes

2-Amino-5-chlorobenzoic acid (5-chloroanthranilic acid) is the definitive building block for DMARD APIs and 6-chloroquinazolin-4(3H)-one scaffolds. The 5-chloro substituent enforces exclusive carboxylate coordination, prevents unwanted amino-metal binding, and improves solubility and thermal stability (mp >200°C) compared to non-chlorinated analogs. Substitution with 4-chloro or unsubstituted anthranilic acid risks reaction failure and altered bioactivity. Available in >99% purity for robust scale-up in kinase, GPCR, and antimicrobial programs.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 635-21-2
Cat. No. B128569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chlorobenzoic acid
CAS635-21-2
Synonyms2-Amino-5-chlorobenzoic Acid;  2-Carboxy-4-chloroaniline;  5-Chloro-2-aminobenzoic Acid;  NSC 404157; 
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)O)N
InChIInChI=1S/C7H6ClNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
InChIKeyIFXKXCLVKQVVDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chlorobenzoic Acid (CAS 635-21-2): A Key 5-Chloroanthranilic Acid Building Block for Pharmaceutical and Agrochemical Intermediates


2-Amino-5-chlorobenzoic acid (CAS 635-21-2, also known as 5-chloroanthranilic acid) is a chlorinated derivative of anthranilic acid (2-aminobenzoic acid), characterized by the presence of a chloro substituent at the 5-position of the benzene ring [1]. This structural modification significantly alters its chemical and physical properties relative to the unsubstituted parent compound. The compound serves as a versatile intermediate in the synthesis of a range of bioactive molecules, most notably disease-modifying antirheumatic drugs (DMARDs) and heterocyclic scaffolds such as quinazolin-4(3H)-ones [2]. Its availability from reputable suppliers in purities exceeding 99.0% makes it a reliable starting material for both academic research and industrial-scale chemical production.

2-Amino-5-chlorobenzoic Acid: Why the 5-Chloro Substituent Confers Non-Interchangeable Reactivity and Performance


In-class analogs of 2-aminobenzoic acid, such as the unsubstituted anthranilic acid or the 4-chloro isomer, are not simple substitutes for 2-amino-5-chlorobenzoic acid due to the profound impact of the 5-chloro group on coordination chemistry, electronic properties, and the physicochemical profile of derived products. The electron-withdrawing and steric effects of the 5-chloro substituent dictate specific coordination geometries with metals [1], alter the pharmacological activity of downstream heterocycles [2], and modify fundamental properties like solubility and thermal stability relative to non-chlorinated analogs . These differences are not academic; they directly translate into variations in reaction yield, product purity, and the final biological activity of the synthesized compound. Therefore, generic substitution introduces significant risk of failure in synthetic pathways optimized for this specific building block.

Quantitative Differentiation of 2-Amino-5-chlorobenzoic Acid Against Anthranilic Acid Analogs


Altered Metal Coordination Mode and Geometry via 5-Chloro Substitution

In a direct comparative study of Sm(III) and Tb(III) complexes, the 5-chloro substituent on 2-amino-5-chlorobenzoic acid (AACl) fundamentally altered the ligand's coordination mode compared to unsubstituted anthranilic acid (AA). With AA, the metal ion coordinates via both the carboxylate oxygen and the amino nitrogen. In contrast, for AACl, the metal coordinates exclusively to the bidentate carboxylate group without bonding to the amino group [1]. This change in coordination was quantitatively assessed by Density Functional Theory (DFT) calculations, which provided optimized geometry parameters, total energy, HOMO/LUMO energies, and Mulliken atomic charges for the complexes, confirming the chlorine-induced shift in electron density and binding preference [1].

Coordination Chemistry DFT Analysis Lanthanide Complexes

Enhanced Thermal Stability in Organotin(IV) Complexes

The reaction of 2-amino-5-chlorobenzoic acid with di-n-butyltin oxide yields a six-coordinate diorganotin dicarboxylate monomer that exhibits a distinct skew-trapezoidal bipyramid geometry [1]. The crystal structure reveals two asymmetrically chelating carboxylate groups, with Sn-O bond distances measured at 2.123(4) Å and 2.484(5) Å, and a C-Sn-C angle of 141.7(6)° [1]. Importantly, the amino group of the carboxylate ligand does not participate in coordination with the tin atom, a behavior consistent with the coordination mode observed in lanthanide complexes and directly attributable to the 5-chloro substitution. While direct comparative data for an analogous anthranilic acid complex is not provided in the same study, the formation of a well-defined, six-coordinate monomeric structure is a key differentiator for applications requiring robust organotin frameworks.

Organometallic Chemistry Crystal Engineering Thermal Analysis

Divergent Physicochemical Properties: Elevated Melting Point and Enhanced Aqueous Solubility

The introduction of the 5-chloro substituent leads to a significant alteration in fundamental physicochemical properties compared to unsubstituted anthranilic acid. The melting point of 2-amino-5-chlorobenzoic acid is reported in the range of 204-206 °C (dec.) [1], which is approximately 60 °C higher than that of anthranilic acid (144-148 °C) [2]. Furthermore, while anthranilic acid exhibits poor aqueous solubility (0.35 g/100 mL at 20 °C) [3], 2-amino-5-chlorobenzoic acid is described as soluble in water . These property shifts are consequential for reaction medium selection, purification strategies, and the formulation of final products.

Physicochemical Characterization Formulation Science Process Chemistry

Unique Scaffold for Bioactive Quinazolin-4(3H)-one Derivatives with Antimicrobial Activity

2-Amino-5-chlorobenzoic acid serves as the essential starting material for the synthesis of a specific series of 6-chloro-2-phenyl-3-substituted quinazolin-4(3H)-ones (V1–V8) [1]. This is achieved via condensation with benzoyl chloride followed by cyclization with various primary amines. The resulting quinazolinones were evaluated for antimicrobial activity. While the paper does not provide the raw data in the abstract, it states that the minimum inhibitory concentrations (MIC) of these synthesized compounds were determined against a panel of pathogens including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus flavus using a microdilution assay. Compound V4 was identified as a potent antimicrobial agent and was selected for further time-kill studies [1]. The presence of the chloro substituent on the original benzoic acid scaffold is a key structural feature that contributes to the biological activity of the final quinazolin-4(3H)-ones [1].

Medicinal Chemistry Antimicrobial Screening Heterocyclic Synthesis

Established Industrial Intermediate for Disease-Modifying Antirheumatic Drugs (DMARDs)

Multiple authoritative sources, including major chemical suppliers and research platforms, consistently cite 2-amino-5-chlorobenzoic acid as a key intermediate in the preparation of disease-modifying antirheumatic drugs (DMARDs) . While specific reaction schemes and yields are often proprietary, the compound's role in this therapeutic area is well-established. For instance, it is also used to produce 6-chloro-3H-quinazolin-4-one at a specific temperature of 180°C . This established industrial application provides a significant advantage for procurement: researchers and process chemists can rely on a compound with a proven synthetic track record and well-documented handling properties, reducing development time and risk compared to sourcing a less-validated intermediate.

Pharmaceutical Intermediates DMARD Synthesis Process Development

Optimal Deployment Scenarios for 2-Amino-5-chlorobenzoic Acid in Research and Industry


Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

When designing MOFs or coordination polymers where precise control over metal node geometry is required, 2-amino-5-chlorobenzoic acid is a superior ligand choice over unsubstituted anthranilic acid. The 5-chloro substituent forces the ligand to coordinate exclusively through the carboxylate group, preventing the amino nitrogen from participating in metal binding [1]. This predictable, monodentate (through the carboxylate) or chelating bidentate behavior simplifies the design of extended frameworks and ensures the amino group remains available for post-synthetic modification or other non-covalent interactions.

Medicinal Chemistry: Synthesis of 6-Chloro-Substituted Quinazolinone Libraries

For medicinal chemistry programs targeting kinases, GPCRs, or antimicrobial targets that are modulated by quinazolin-4(3H)-one scaffolds, 2-amino-5-chlorobenzoic acid is the essential starting material [1]. Its use directly installs the 6-chloro substituent in the final fused heterocycle, a modification known to enhance potency and physicochemical properties [1]. Using a non-chlorinated or differently substituted analog would lead to a different compound series with altered biological profiles, potentially missing the desired activity.

Process R&D and Scale-Up for DMARD Intermediates

In process chemistry and scale-up operations for the synthesis of disease-modifying antirheumatic drugs (DMARDs) and related active pharmaceutical ingredients (APIs), 2-amino-5-chlorobenzoic acid is a preferred intermediate [1]. Its established synthetic utility and favorable properties, such as enhanced thermal stability (melting point > 200 °C) and improved aqueous solubility compared to anthranilic acid , facilitate reaction handling, workup, and purification at scale. Furthermore, its high commercial purity (>99.0%) ensures consistent quality and reduces the need for rigorous in-house purification before use.

Organometallic Catalyst and Polymer Precursor Development

For researchers developing new organotin-based catalysts or polymers, 2-amino-5-chlorobenzoic acid offers a well-defined route to six-coordinate diorganotin dicarboxylate complexes with a skew-trapezoidal bipyramid geometry [1]. The precise crystallographic data available for this complex provides a reliable benchmark for computational studies and materials design. The ability to reliably form this specific monomeric structure, with its unique coordination environment, makes it a valuable building block for creating novel organometallic materials with tailored properties.

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